molecular formula C11H15NO2S B14411609 1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide CAS No. 84108-99-6

1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide

Cat. No.: B14411609
CAS No.: 84108-99-6
M. Wt: 225.31 g/mol
InChI Key: MBLACQCCSHJNKH-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide is an organic compound with a unique structure that includes a benzisothiazole ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used as an intermediate in organic synthesis and has shown potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide can be synthesized through several methods. One common approach involves the hydrogenation of benzisothiazole ketones. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzisothiazole derivatives .

Scientific Research Applications

1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has shown potential as an antimicrobial agent and is being studied for its biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the butyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

84108-99-6

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

3-butyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C11H15NO2S/c1-2-3-7-10-9-6-4-5-8-11(9)15(13,14)12-10/h4-6,8,10,12H,2-3,7H2,1H3

InChI Key

MBLACQCCSHJNKH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=CC=CC=C2S(=O)(=O)N1

Origin of Product

United States

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